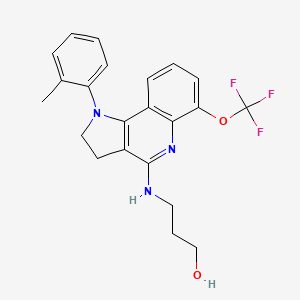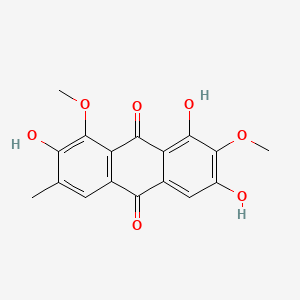![molecular formula C25H20BrN5O3 B1665388 N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide CAS No. 916170-19-9](/img/structure/B1665388.png)
N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide
Vue d'ensemble
Description
Potent, selective protease-activated receptor 2 (PAR2) agonist that displays no activity at other PAR subtypes or at over 30 other receptors involved in nociception and inflammation. Stimulates cell proliferation, PI hydrolysis and Ca2+ mobilization in vitro (pEC50 values are 6.7, 5.9 and 6.6 respectively) and exhibits pronociceptive activity in vivo.
AC-55541 is a proteinase-activated receptor 2 (PAR2) agonist that displays no activity at other PAR subtypes or at over 30 other receptors involved in nociception and inflammation. It stimulates cell proliferation, phosphatidylinositol hydrolysis, and calcium mobilization in in vitro functional assays (pEC50s = 6.7, 5.9, and 6.6, respectively). Intrapaw administration of 3-10 mg/kg AC-55541 elicited pronociceptive activity in vivo.
AC-55541 is a protease-activated receptor (PAR) 2 agonist. AC-55541activated PAR2 signaling in cellular proliferation assays, phosphatidylinositol hydrolysis assays, and Ca(2+) mobilization assays, with potencies ranging from 200 to 1000 nM. AC-55541 was well absorbed when administered intraperitoneally to rats, each reaching micromolar peak plasma concentrations. AC-55541 was stable to metabolism by liver microsomes and maintained sustained exposure in rats, with elimination half-lives of 6.1. Systemic administration of either AC-55541 or AC-264613 produced a similar degree of hyperalgesia as was observed when the compounds were administered locally. AC-55541 may be useful in probing the physiological functions of PAR2 receptors.
Applications De Recherche Scientifique
Protease Activated Receptor 2 (PAR2) Agonists
AC-55541, a compound similar in structure to N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide, is identified as an agonist for the G protein–coupled receptor protease-activated receptor 2 (PAR2). This discovery is significant as it helps in understanding the mechanism of PAR2 activation and its role in cellular processes. AC-55541's activity in cellular proliferation, phosphatidylinositol hydrolysis, and β-arrestin recruitment assays showcases its potential as a tool for probing the physiological functions of PAR2 receptors (Ma & Burstein, 2013).
Novel Small-Molecule PAR2 Agonists
Another study reports the development of novel small-molecule protease-activated receptor (PAR) 2 agonists, including AC-55541. These compounds have shown significant activation of PAR2 signaling in various assays, highlighting their potential in investigating the physiological functions of PAR2 receptors. Such compounds can be instrumental in understanding pain perception and inflammatory responses (Gardell et al., 2008).
Crystal Structure Analysis
Research on similar compounds, such as N-{(1Z)-3-Oxo-1-(thiophen-2-yl)-3-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]prop-1-en-2-yl}benzamide, provides insights into their crystal structures. This information is vital for understanding the compound's chemical properties and potential applications in material science and pharmaceutical research (Kumar et al., 2016).
Antimicrobial Activity
Studies have explored the antimicrobial properties of compounds with structural similarities, showcasing their potential in developing new antimicrobial agents. This research area is critical, considering the rising challenge of antimicrobial resistance (Karanth et al., 2018).
Mécanisme D'action
Target of Action
AC-55541, also known as AC55541, CID 9589606, AC 55541, or N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide, is a highly selective agonist for the Protease-Activated Receptor 2 (PAR2) . PAR2 is a G protein-coupled receptor that plays a crucial role in inflammation and nociception .
Mode of Action
AC-55541 interacts with PAR2, leading to the activation of this receptor .
Biochemical Pathways
Upon activation by AC-55541, PAR2 triggers several downstream biochemical pathways. It stimulates cell proliferation, phosphatidylinositol (PI) hydrolysis, and calcium (Ca2+) mobilization .
Pharmacokinetics
It is mentioned that ac-55541 is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The activation of PAR2 by AC-55541 leads to several cellular effects. It stimulates cell proliferation, PI hydrolysis, and Ca2+ mobilization . Additionally, AC-55541 exhibits pronociceptive activity in vivo .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide involves the condensation of 3-bromophenylacetic acid with 4-nitrophthalic anhydride to form 4-nitro-3-(3-bromophenyl)phthalic acid. This intermediate is then reduced to 4-amino-3-(3-bromophenyl)phthalic acid, which is then reacted with acetic anhydride to form 4-acetamido-3-(3-bromophenyl)phthalic acid. The resulting intermediate is then coupled with N-(2-hydroxyethyl)hydrazinecarboxamide to form the final compound.", "Starting Materials": [ "3-bromophenylacetic acid", "4-nitrophthalic anhydride", "sodium borohydride", "acetic anhydride", "N-(2-hydroxyethyl)hydrazinecarboxamide" ], "Reaction": [ "Step 1: Condensation of 3-bromophenylacetic acid with 4-nitrophthalic anhydride in the presence of a coupling reagent such as DCC to form 4-nitro-3-(3-bromophenyl)phthalic acid.", "Step 2: Reduction of 4-nitro-3-(3-bromophenyl)phthalic acid using a reducing agent such as sodium borohydride to form 4-amino-3-(3-bromophenyl)phthalic acid.", "Step 3: Reaction of 4-amino-3-(3-bromophenyl)phthalic acid with acetic anhydride in the presence of a catalyst such as DMAP to form 4-acetamido-3-(3-bromophenyl)phthalic acid.", "Step 4: Coupling of 4-acetamido-3-(3-bromophenyl)phthalic acid with N-(2-hydroxyethyl)hydrazinecarboxamide in the presence of a coupling reagent such as EDC and a catalyst such as DMAP to form the final compound N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide." ] } | |
Numéro CAS |
916170-19-9 |
Formule moléculaire |
C25H20BrN5O3 |
Poids moléculaire |
518.4 g/mol |
Nom IUPAC |
N-[2-[(2Z)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C25H20BrN5O3/c1-15(17-10-7-11-18(26)14-17)28-31-25(34)22(27-23(32)16-8-3-2-4-9-16)21-19-12-5-6-13-20(19)24(33)30-29-21/h2-14,22H,1H3,(H,27,32)(H,30,33)(H,31,34)/b28-15- |
Clé InChI |
UCUHFWIFSHROPY-MBTHVWNTSA-N |
SMILES isomérique |
C/C(=N/NC(=O)C(C1=NNC(=O)C2=CC=CC=C21)NC(=O)C3=CC=CC=C3)/C4=CC(=CC=C4)Br |
SMILES |
CC(=NNC(=O)C(C1=NNC(=O)C2=CC=CC=C21)NC(=O)C3=CC=CC=C3)C4=CC(=CC=C4)Br |
SMILES canonique |
CC(=NNC(=O)C(C1=NNC(=O)C2=CC=CC=C21)NC(=O)C3=CC=CC=C3)C4=CC(=CC=C4)Br |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AC-55541; AC 55541; AC55541. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



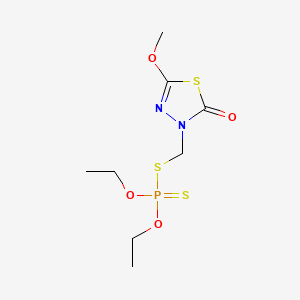

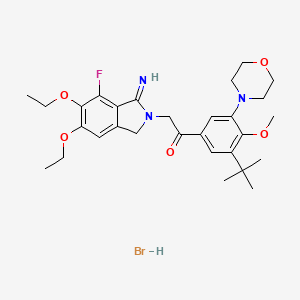
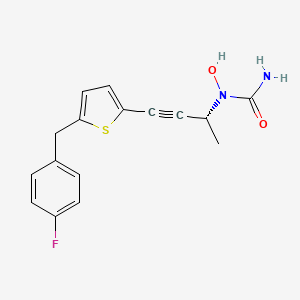
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-methyl-2-phenylpropanoate](/img/structure/B1665313.png)
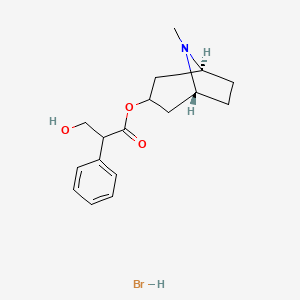
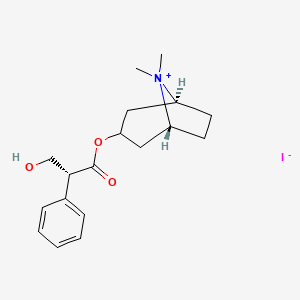

![N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B1665320.png)

